7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group and two methyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Biochemical Analysis
Biochemical Properties
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme Bruton’s tyrosine kinase (Btk), where it acts as an inhibitor . This inhibition is significant in the context of diseases such as chronic lymphocytic leukemia and rheumatoid arthritis, where Btk plays a pivotal role in disease progression. Additionally, this compound has been shown to interact with tubulin, inhibiting its polymerization and thus affecting microtubule dynamics . This interaction is particularly relevant in cancer therapy, where disrupting microtubule function can inhibit cell division and induce apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis . This is achieved through its interaction with tubulin, which disrupts microtubule formation and function. Furthermore, the compound influences cell signaling pathways by inhibiting Btk, which in turn affects downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) . These pathways are critical for cell survival, proliferation, and metabolism, and their inhibition can lead to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of Btk, preventing its phosphorylation and subsequent activation . This inhibition disrupts the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. Additionally, the compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This action not only disrupts cell division but also affects intracellular transport and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on Btk and tubulin were observed to be sustained over extended periods, indicating its potential for long-term therapeutic use. In vivo studies have highlighted the importance of dosage and administration frequency, as prolonged exposure can lead to adaptive resistance mechanisms in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Btk and tubulin, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed . These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways facilitate the compound’s excretion via the kidneys. The interactions with cytochrome P450 enzymes also suggest potential drug-drug interactions, which need to be considered in therapeutic applications.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to easily cross cell membranes, while specific transporters may facilitate its uptake in certain cell types. Once inside the cell, the compound accumulates in the cytoplasm and can be transported to various organelles, including the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, its presence in the nucleus suggests potential interactions with nuclear proteins and DNA, which could influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with the pyrrolo[2,3-d]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 7-methylpyrimido[4,5-d]pyrimidin-4-amine
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Thiophene derivatives
Uniqueness
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group and the methyl groups at the 5 and 6 positions contribute to its unique properties compared to other pyrrolo[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGJOJSGAXETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407092 | |
Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72578-37-1 | |
Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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